1-(6-Chloro-2-pyridinyl)indoline
Overview
Description
1-(6-Chloro-2-pyridinyl)indoline is a heterocyclic compound that features both an indoline and a pyridine ring The presence of a chlorine atom at the sixth position of the pyridine ring adds to its unique chemical properties
Mechanism of Action
Target of Action
1-(6-Chloro-2-pyridinyl)indoline is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products .
Mode of Action
Indole derivatives are known to interact with a variety of enzymes and proteins, often inhibiting their activity .
Biochemical Pathways
Indole derivatives are known to have various biologically vital properties .
Result of Action
Indole derivatives are known to be biologically active compounds used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of carbon–carbon bonds, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This might suggest that the synthesis and action of this compound could also be influenced by similar environmental conditions.
Biochemical Analysis
Biochemical Properties
1-(6-Chloro-2-pyridinyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular function, such as alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways can influence the overall activity and efficacy of the compound. For instance, the dehydrogenation of this compound by cytochrome P450 enzymes leads to the formation of indole, which can have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may influence its distribution within the cytoplasm or nucleus.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of specific targeting signals can direct this compound to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-2-pyridinyl)indoline typically involves the formation of the indoline ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-chloropyridine with an indoline precursor in the presence of a base like sodium hydride can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-2-pyridinyl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Indole derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloro-2-pyridinyl)indoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic properties.
Comparison with Similar Compounds
- 1-(6-Chloro-2-pyridinyl)indole
- 1-(6-Chloro-2-pyridinyl)pyrrole
- 1-(6-Chloro-2-pyridinyl)benzene
Uniqueness: 1-(6-Chloro-2-pyridinyl)indoline is unique due to the combination of the indoline and pyridine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-12-6-3-7-13(15-12)16-9-8-10-4-1-2-5-11(10)16/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRVCCLFVLQHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247957 | |
Record name | 1-(6-Chloro-2-pyridinyl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-30-5 | |
Record name | 1-(6-Chloro-2-pyridinyl)-2,3-dihydro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Chloro-2-pyridinyl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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